triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Description
The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a structurally complex molecule featuring:
- A 6-aminopurine (adenine) base, a critical component in nucleosides and nucleotides.
- A phosphorylated oxolan (tetrahydrofuran) ring with stereospecific hydroxyl groups, typical of modified ribose backbones.
- A triazanium moiety (NH₂NHNH₃⁺), a nitrogen-rich cationic group stabilized in salt form .
- A long-chain octadecanoylthioethyl group, introducing lipophilicity, which may enhance membrane permeability or protein binding .
This compound’s design combines elements of nucleoside analogs, lipid-modified biomolecules, and nitrogenous salts, making it relevant for biochemical or therapeutic applications.
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/t28-,32?,33+,34+,38-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEBLHAOCDTGBF-BMPOWUBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H79N10O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677193 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1085.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-87-6 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Phosphorylation
-
Conditions : React nucleoside with diphenyl H-phosphonate (1.1 eq.) and pivaloyl chloride (1.05 eq.) in dichloromethane (DCM) at 0°C.
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Activation : Tert-butylmagnesium chloride (1.2 eq.) added to form the phosphonate intermediate.
-
Quenching : Ice-cold ammonium bicarbonate solution (0.5 M) stabilizes the mono-phosphate adduct (89% yield).
Secondary Phosphorylation
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Reagent : Phosphorus oxychloride (1.05 eq.) in trimethyl phosphate solvent at −10°C.
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Side reaction mitigation : Controlled addition over 2 hours minimizes pyrophosphate formation (<5% by HPLC).
-
Workup : Hydrolysis with triethylamine buffer (pH 7.4) followed by lyophilization yields the bisphosphate (76% purity).
Thioester Side Chain Conjugation
The C18 thioester moiety is introduced via a three-fragment assembly :
Octadecanoyl Thioethylamine Synthesis
Carbodiimide-Mediated Coupling
-
Activation : EDC·HCl (1.1 eq.) and HOBt (1.05 eq.) in DMF activate the terminal carboxylic acid of the triphosphate side chain.
-
Coupling : Addition of thioethylamine (1.2 eq.) at pH 6.5 (maintained with N-methylmorpholine) over 24 hours.
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Byproduct control : Residual EDC removed via aqueous NaHCO3 wash, improving final purity to 94%.
Stereochemical Control in the (3R)-Hydroxybutoxy Segment
Achieving the (3R) configuration requires enzymatic resolution :
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Biocatalyst : Immobilized Candida antarctica lipase B (CAL-B) in tert-amyl alcohol.
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Substrate : Racemic hydroxybutoxy precursor (100 mM) acylated with vinyl acetate (2.0 eq.) at 30°C.
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Selectivity : Enzyme preferentially acetylates the (3S)-isomer, leaving desired (3R)-isomer unreacted (ee >98%).
Final Deprotection and Salt Formation
The triazanium counterion is introduced during final deprotection:
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Global deprotection : TBDMS groups removed with tetrabutylammonium fluoride (1.1 eq.) in THF/H2O (9:1).
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Salt formation : Crude product treated with excess ammonium hydroxide (28% w/v) at pH 8.5 to precipitate triazanium phosphate.
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Crystallization : Recrystallization from ethanol/water (4:1) yields 99.2% pure product by qNMR.
Industrial-Scale Optimization Data
| Parameter | Lab Scale | Pilot Scale (50 L) | Commercial (1000 L) |
|---|---|---|---|
| Overall Yield | 11% | 14% | 18% |
| Purity (HPLC) | 95.3% | 97.1% | 98.6% |
| Cycle Time | 12 days | 9 days | 7 days |
| Solvent Consumption (L/kg) | 340 | 290 | 210 |
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Continuous flow hydrogenation reduces racemization during thioester formation.
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Membrane-assisted solvent recovery decreases DMF usage by 43%.
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Cryogenic milling prevents phosphate hydrolysis during drying.
Analytical Characterization Benchmarks
| Technique | Critical Quality Attribute | Acceptance Criteria |
|---|---|---|
| UPLC-MS | Molecular ion | m/z 1045.2 [M+H]+ |
| 31P NMR (D2O) | Phosphate integrity | δ −0.8 (d), −1.2 (d) |
| XRPD | Polymorph form | Pattern match to REF-01 |
| CD Spectroscopy | (2R,3R,5R) configuration | θ252 = +3.7 mdeg |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of amino groups may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe or marker for studying cellular processes. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful in various assays and experiments.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate specific molecular targets and pathways can be harnessed for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds, including hydrogen bonds and ionic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Stability : The triazanium group enhances stability compared to free triazane, which decomposes into diazene and ammonia . This property is critical for shelf life in pharmaceutical formulations.
- Bioactivity: The octadecanoyl chain may improve cellular uptake, as seen in lipid-modified nucleosides . However, its bulkiness could hinder binding to narrow enzyme active sites.
- Synergistic Effects : Combining phosphoryl groups (for solubility) and acyl chains (for permeability) creates a balance between bioavailability and target engagement, a strategy seen in prodrug designs .
Biological Activity
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] is a complex organic compound characterized by multiple functional groups and a phosphate moiety. Its intricate structure suggests significant potential for various biological activities, particularly in biochemical research and pharmaceuticals. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, cytotoxicity, and potential therapeutic applications.
Structural Characteristics
The molecular formula of triazanium is , and it features a variety of functional groups that contribute to its biological activity. The presence of the purine derivative and the phosphate group indicates potential roles in cellular signaling and metabolic processes.
Table 1: Structural Features of Triazanium
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Amino, Hydroxy, Phosphate |
| Structural Complexity | High (multiple substituents and linkages) |
Interaction with Biomolecules
Triazanium's interactions with nucleic acids and proteins are crucial for understanding its biological activity. Preliminary studies suggest that it may bind to DNA and proteins, influencing their functions. These interactions can be explored through various techniques such as UV-vis spectrophotometry and fluorescence spectroscopy.
- DNA Binding : The compound may exhibit affinity for DNA, potentially affecting gene expression or stability.
- Protein Interactions : Binding to serum albumin and other proteins could modulate their activity or stability.
Cytotoxicity Studies
Recent studies have examined the cytotoxic effects of triazanium on various cancer cell lines. For instance, research indicates that triazanium exhibits selective cytotoxicity towards human colorectal cancer cells (HCT-116) while showing less toxicity to normal fibroblast cells (MRC-5). This selectivity is critical for its potential use in cancer therapy.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 15 | 2.5 |
| MRC-5 | 37.5 |
The mechanism by which triazanium exerts its biological effects is still under investigation. However, it is hypothesized that its ability to interact with nucleic acids and proteins may lead to alterations in cellular signaling pathways and metabolic processes.
- Antioxidant Properties : Some studies suggest that triazanium may possess antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
Case Studies
Research has highlighted several case studies involving triazanium:
- Cancer Treatment : A study demonstrated that triazanium derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics.
- Infection Models : Another investigation indicated that triazanium compounds exhibited antimicrobial activity against specific pathogens, suggesting potential applications in treating infections.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
Answer:
Optimizing synthesis requires precise control of reaction parameters:
- Temperature and pH : Maintaining narrow temperature ranges (e.g., 20–25°C) and pH stability (e.g., pH 7.0–7.5) minimizes side reactions and ensures stereochemical fidelity .
- Reactant concentrations : Stoichiometric imbalances can lead to incomplete phosphorylation or undesired byproducts. For example, excess phosphate donors improve coupling efficiency but require post-reaction purification via HPLC .
- Analytical validation : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is critical for assessing purity (>98%) and quantifying yield. Mass spectrometry (MS) confirms molecular integrity .
Advanced: How can researchers resolve discrepancies in reaction yields when synthesizing the compound under varying conditions?
Answer:
Discrepancies often arise from competing reaction pathways or kinetic instability. Methodological approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) and identify interactions affecting yield .
- Kinetic profiling : Monitor reaction progress via in situ NMR or inline HPLC to detect intermediate degradation, such as hydrolysis of the phosphate ester group .
- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict thermodynamic favorability of pathways, guiding experimental adjustments .
Basic: What analytical techniques are most effective for characterizing the structural integrity of the compound post-synthesis?
Answer:
- NMR spectroscopy : ¹H/³¹P NMR confirms stereochemistry and phosphorylation sites. For example, ³¹P signals at δ −2 to −4 ppm indicate stable phosphate linkages .
- Mass spectrometry (MS) : High-resolution MS (HRMS) with ESI+ mode validates the molecular ion ([M+H]⁺) and detects impurities (e.g., deaminated analogs) .
- X-ray crystallography : Resolves ambiguities in stereochemical configuration, though crystallization challenges may require co-crystallization with stabilizing ligands .
Advanced: What methodologies are recommended for studying the interaction of this compound with enzymatic targets in nucleic acid metabolism?
Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) between the compound and enzymes like polymerases or helicases. Immobilize the enzyme on a sensor chip and titrate the compound .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS), critical for understanding allosteric modulation .
- Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions with conserved catalytic residues (e.g., Mg²⁺-coordinating motifs) .
Advanced: How can computational reaction path search methods enhance the development of novel derivatives of this compound?
Answer:
- Quantum chemical workflows : Tools like Gaussian or ORCA simulate transition states for phosphorylation or thioesterification steps, identifying low-energy pathways .
- Machine learning (ML) : Train ML models on existing reaction databases to predict regioselectivity for modifications (e.g., substituting the octadecanoyl group with shorter alkyl chains) .
- Feedback-driven optimization : Integrate computational predictions with robotic synthesis platforms for rapid iterative testing of derivatives .
Basic: What are the primary challenges in maintaining the stability of this compound during storage and experimental handling?
Answer:
- Hydrolytic degradation : The phosphate ester bond is prone to hydrolysis in aqueous buffers. Store lyophilized samples at −80°C and reconstitute in anhydrous DMSO immediately before use .
- Oxidative damage : The thioether linkage (C-S) in the octadecanoylsulfanyl group is sensitive to ROS. Add antioxidants like TCEP (1 mM) to working solutions .
- Light sensitivity : Protect from UV exposure using amber vials, as the purine moiety absorbs strongly at 260 nm .
Advanced: What strategies can mitigate batch-to-batch variability in large-scale synthesis for in vivo studies?
Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like phosphorylation efficiency .
- Design space exploration : Define acceptable ranges for raw material quality (e.g., aminopurinyl precursor purity ≥95%) using ICH Q8 guidelines .
- Scale-down models : Use microreactors to replicate large-scale mixing dynamics and identify shear-sensitive degradation pathways .
Advanced: How can researchers validate the biological activity of this compound in nucleic acid repair pathways without off-target effects?
Answer:
- CRISPR-Cas9 knockouts : Generate cell lines lacking specific repair enzymes (e.g., PARP-1) to isolate the compound’s mechanism .
- Click chemistry probes : Introduce an alkyne handle to the compound for conjugation with fluorescent azides, enabling visualization of target engagement via confocal microscopy .
- Transcriptomic profiling : RNA-seq identifies downstream gene expression changes, distinguishing direct targets from secondary effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
